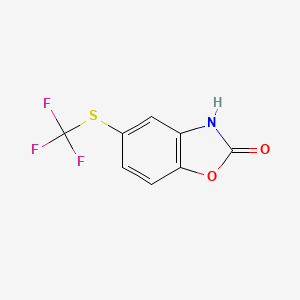

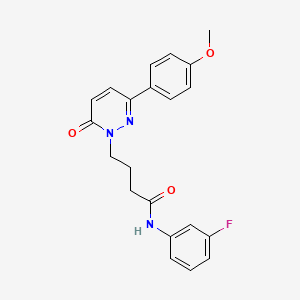

![molecular formula C15H14N2O B2618194 1-(2-methoxybenzyl)-1H-benzo[d]imidazole CAS No. 489462-19-3](/img/structure/B2618194.png)

1-(2-methoxybenzyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methoxybenzyl)-1H-benzo[d]imidazole is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The imidazole ring is a key component of many functional molecules used in a variety of applications . The benzimidazole ring is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of the imidazole ring .

Synthesis Analysis

The synthesis of imidazoles has been a topic of significant research. One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts .Molecular Structure Analysis

The crystal structure of imidazole is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 . The molecule of imidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is 0.006 (2) Å .Chemical Reactions Analysis

Imidazole and its derivatives participate in a variety of chemical reactions. For instance, imidazole can undergo oxidation reactions initiated by hydroxyl radicals . The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be ∼4.74 days .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Applications De Recherche Scientifique

Synthesis Approaches:

- Research has detailed the synthesis of p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes from 1H-benzo[d]imidazole. These complexes showed promising antibacterial activity against common pathogens and cytotoxicity against cancer cell lines, indicating their potential in medicinal chemistry and drug design (Patil et al., 2010).

- Another study synthesized a series of ClRe(CO)3-containing complexes with 1-(2-methoxybenzyl)-1H-benzo[d]imidazole ligands. Despite their similarity in physical properties to their parent compounds, these complexes showed distinct electrochemical behavior, implying their unique potential in electrochemical applications (Hanson & Warren, 2018).

Biological Interactions and Applications

Antibacterial and Cytotoxicity Studies:

- A series of substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated as H+/K+-ATPase inhibitors, showcasing their potential as anti-ulcer therapeutics. The compounds exhibited significant activity in preliminary assays, hinting at their therapeutic potential (Rajesh et al., 2017).

Antimicrobial and Antimycobacterial Activity:

- Imidazole derivatives, including those with this compound structures, have been synthesized and tested for antimycobacterial activity, showcasing their potential in tackling resistant strains of mycobacteria (Miranda & Gundersen, 2009).

Antioxidant Properties:

- Novel compounds containing this compound structures were prepared and their antioxidant properties were investigated, indicating their potential in oxidative stress-related therapies (Alp et al., 2015).

Vasorelaxant Activity and Antihypertensive Effect:

- A study synthesized 1H-benzo[d]imidazole analogues with vasorelaxant effects and antihypertensive properties, suggesting their potential in cardiovascular therapies (Navarrete-Vázquez et al., 2010).

Spectroscopic Properties and Sensor Applications:

- A compound with a this compound structure was synthesized and its fluorescence properties were explored, indicating its potential use as a fluorescent sensor for metal ions (Wen-yao, 2012).

Mécanisme D'action

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It also exhibits a broad spectrum of bioactivities, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propriétés

IUPAC Name |

1-[(2-methoxyphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-9-5-2-6-12(15)10-17-11-16-13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURJZSYMHDZARJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)

![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2618122.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2618123.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2618126.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2618127.png)

sulfamoyl}thiophene-2-carboxylate](/img/structure/B2618129.png)